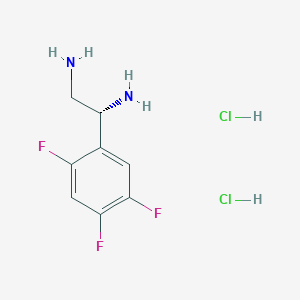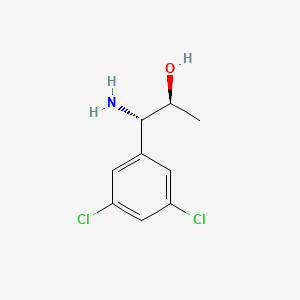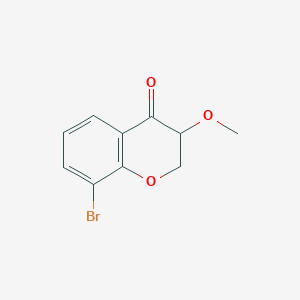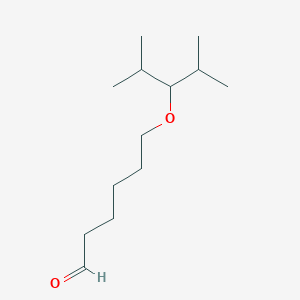
6-(2,4-Dimethylpentan-3-yloxy)hexanal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(2,4-Dimethylpentan-3-yloxy)hexanal is an organic compound with the molecular formula C13H26O2 and a molecular weight of 214.35 g/mol . It is an aldehyde, characterized by the presence of a formyl group (-CHO) attached to a hexane chain substituted with a 2,4-dimethylpentan-3-yloxy group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2,4-Dimethylpentan-3-yloxy)hexanal typically involves the reaction of 6-bromohexanal with 2,4-dimethylpentan-3-ol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as distillation or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
6-(2,4-Dimethylpentan-3-yloxy)hexanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Potassium carbonate (K2CO3) in dimethylformamide (DMF) at elevated temperatures.
Major Products Formed
Oxidation: 6-(2,4-Dimethylpentan-3-yloxy)hexanoic acid.
Reduction: 6-(2,4-Dimethylpentan-3-yloxy)hexanol.
Substitution: Various substituted hexanal derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
6-(2,4-Dimethylpentan-3-yloxy)hexanal has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 6-(2,4-Dimethylpentan-3-yloxy)hexanal involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The 2,4-dimethylpentan-3-yloxy group may influence the compound’s lipophilicity and membrane permeability, affecting its distribution and activity within biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-(2,4-Dimethylpentan-3-yloxy)hexanoic acid
- 6-(2,4-Dimethylpentan-3-yloxy)hexanol
- 6-(2,4-Dimethylpentan-3-yloxy)hexanamine
Uniqueness
6-(2,4-Dimethylpentan-3-yloxy)hexanal is unique due to its specific structural features, including the presence of both an aldehyde group and a 2,4-dimethylpentan-3-yloxy substituent. This combination imparts distinct reactivity and properties, making it valuable for various applications in research and industry .
Propriétés
Formule moléculaire |
C13H26O2 |
|---|---|
Poids moléculaire |
214.34 g/mol |
Nom IUPAC |
6-(2,4-dimethylpentan-3-yloxy)hexanal |
InChI |
InChI=1S/C13H26O2/c1-11(2)13(12(3)4)15-10-8-6-5-7-9-14/h9,11-13H,5-8,10H2,1-4H3 |
Clé InChI |
DOEUFLVDZISXJS-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(C(C)C)OCCCCCC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


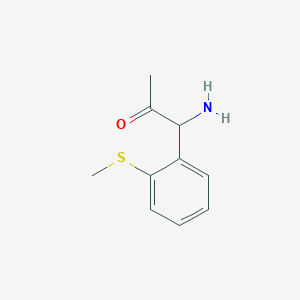
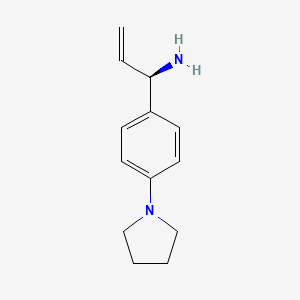
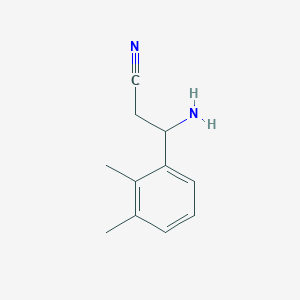
![(S)-1-(2,2-Difluorobenzo[D][1,3]dioxol-4-YL)butan-1-amine](/img/structure/B13045501.png)
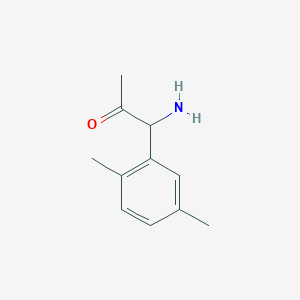

![2-cyano-N'-{2-methylpyrazolo[1,5-a]pyrimidine-6-carboximidoyl}acetohydrazide](/img/structure/B13045520.png)
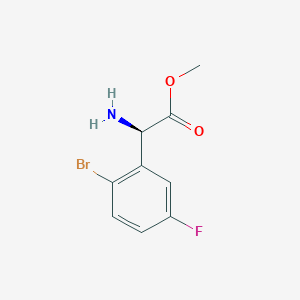

![Methyl 2-(6-bromo-8-fluoro-3-oxo-[1,2,4]triazolo[4,3-A]pyridin-2(3H)-YL)acetate](/img/structure/B13045530.png)
